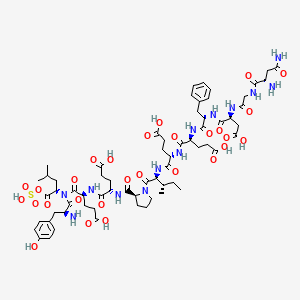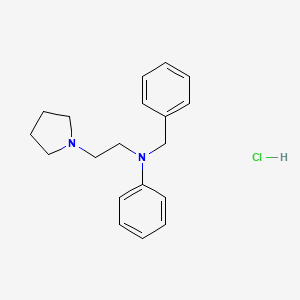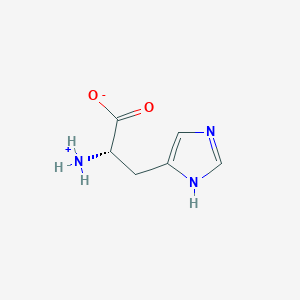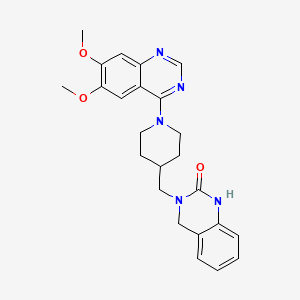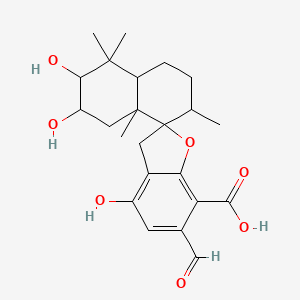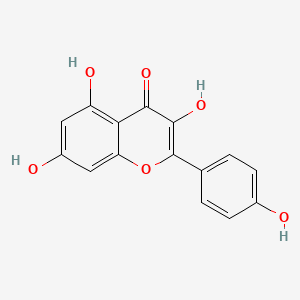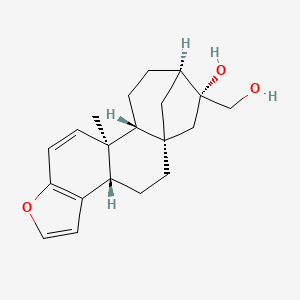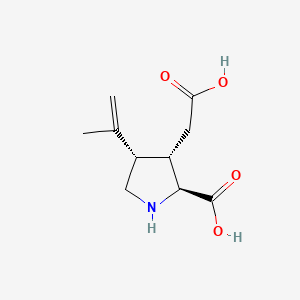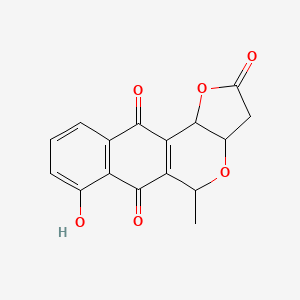
甲溴托品
描述
甲溴托品,也称为甲基托品溴化物,是甲基托品的季铵盐。它是一种外周作用抗胆碱能药物,通过抑制毒蕈碱乙酰胆碱受体来影响副交感神经系统。 这种化合物主要用于缓解肠道痉挛和腹部绞痛,而不会产生与不太特异性的抗胆碱能药物相关的副作用 .
科学研究应用
甲溴托品在科学研究中有多种应用:
5. 作用机理
甲溴托品起毒蕈碱乙酰胆碱受体拮抗剂的作用。通过抑制这些受体,它阻止乙酰胆碱对副交感神经节后胆碱能神经支配的结构和对乙酰胆碱有反应的平滑肌的作用。 这种抑制导致胃酸分泌减少和胃排空延迟,使其在治疗胃肠道疾病中有效 .
类似化合物:
独特性: 甲溴托品的主要独特性在于其外周作用和无法穿过血脑屏障,从而最大程度地减少了中枢神经系统副作用。 这使其成为需要抗胆碱能治疗而没有中枢神经系统并发症风险的患者的更安全选择 .
作用机制
Target of Action
Homatropine methylbromide primarily targets the muscarinic acetylcholine receptors . These receptors mediate various cellular responses and are found on structures innervated by postganglionic cholinergic nerves, as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation .
Mode of Action
As a quaternary ammonium muscarinic acetylcholine receptor antagonist , homatropine methylbromide inhibits the muscarinic actions of acetylcholine . This results in the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .
Biochemical Pathways
The inhibition of muscarinic acetylcholine receptors by homatropine methylbromide affects the cholinergic signaling pathways . By blocking these receptors, homatropine methylbromide prevents the response of the iris sphincter muscle and the accommodative muscle of the ciliary body to cholinergic stimulation .
Result of Action
The primary result of homatropine methylbromide’s action is the relief of intestinal spasms and abdominal cramps . It is used to treat duodenal or stomach ulcers or intestine problems . It can also be used together with antacids or other medicine in the treatment of peptic ulcer . Additionally, it may be used to prevent nausea, vomiting, and motion sickness .
生化分析
Biochemical Properties
Homatropine methylbromide is a quaternary ammonium muscarinic acetylcholine receptor antagonist . The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .
Cellular Effects
Homatropine methylbromide inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation . This inhibition can affect various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of action of Homatropine methylbromide involves its role as a competitive muscarinic receptor antagonist . It blocks the response of the iris sphincter muscle and causes the pupil to become unresponsive to light upon dilation or mydriasis . It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation .
Transport and Distribution
Homatropine methylbromide is a peripherally acting anticholinergic medication that inhibits muscarinic acetylcholine receptors and thus the parasympathetic nervous system . It does not cross the blood–brain barrier , indicating its distribution is limited to peripheral tissues.
准备方法
合成路线和反应条件: 甲溴托品可以通过在三乙胺和二氯甲烷存在下,使托品烷与甲酰基苯甲酰氯反应来合成。 该反应在回流条件下进行,然后洗涤和浓缩以获得粗产物 .
工业生产方法: 精炼方法包括将甲溴托品溶解在有机溶剂中,例如甲醇、乙醇、丙醇或异丙醇。然后将溶液加热、冷却,并使用另一种有机溶剂(如丙酮、异丙醇、乙酸乙酯或叔丁基甲醚)进行结晶。 此过程确保甲溴托品的纯度达到不低于99.5%,满足各种药典标准 .
化学反应分析
反应类型: 甲溴托品由于其季铵结构主要经历取代反应。它不容易参与氧化或还原反应。
常用试剂和条件: 该化合物在温和条件下与各种亲核试剂反应,通常在有机溶剂存在下。反应条件通常适中,确保化合物的稳定性。
形成的主要产物: 这些反应形成的主要产物是甲溴托品的衍生物,它们保留了核心结构,但氮原子上的取代基不同。
相似化合物的比较
Atropine: Both homatropine methylbromide and atropine are anticholinergic agents.
Scopolamine: Like homatropine methylbromide, scopolamine is used to treat motion sickness and gastrointestinal cramps.
Uniqueness: Homatropine methylbromide’s primary uniqueness lies in its peripheral action and inability to cross the blood-brain barrier, which minimizes central nervous system side effects. This makes it a safer option for patients who require anticholinergic treatment without the risk of central nervous system complications .
属性
IUPAC Name |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24NO3.BrH/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;/h3-7,13-16,19H,8-11H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFVKLQESJNNAN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Homatropine is a quaternary ammonium muscarinic acetylcholine receptor antagonist. The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins. Homatropine methylbromide inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, anticholinergics may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder. | |
| Record name | Homatropine methylbromide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
80-49-9 | |
| Record name | Homatropine methylbromide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Azoniabicyclo[3.2.1]octane, 3-[(2-hydroxy-2-phenylacetyl)oxy]-8,8-dimethyl-, bromide (1:1), (3-endo)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Homatropine methylbromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
191-192 °C | |
| Details | PhysProp | |
| Record name | Homatropine methylbromide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does homatropine methylbromide exert its effects?
A1: Homatropine methylbromide acts as a competitive antagonist at muscarinic receptors. [, , , ] It binds to these receptors, preventing acetylcholine from binding and activating them. [, , ]
Q2: What are the downstream effects of homatropine methylbromide binding to muscarinic receptors?
A2: By blocking acetylcholine's action, homatropine methylbromide inhibits parasympathetic nerve stimulation. [, , ] This leads to a range of effects, including reduced smooth muscle contraction in the gastrointestinal, biliary, and genitourinary tracts (antispasmodic effect), decreased pepsin and gastrin secretion, mydriasis (pupil dilation), and reduced salivation (antisialagogue effect). [, , , ]
Q3: Is there evidence of homatropine methylbromide having a greater effect on specific muscarinic receptor subtypes?
A3: While research indicates potential interaction with the muscarinic 3 receptor (hMR3), the studies primarily focus on overall muscarinic antagonism. [] Further investigation is needed to determine subtype-specific effects.
Q4: What is the molecular formula and weight of homatropine methylbromide?
A4: The molecular formula of homatropine methylbromide is C17H24BrNO3, and its molecular weight is 370.29 g/mol.
Q5: Are there any available spectroscopic data for homatropine methylbromide?
A5: Several studies employed spectroscopic techniques for analysis. These include:
- UV-Vis spectrophotometry: Used to quantify homatropine methylbromide by measuring the absorbance of its complex with reagents like picric acid [] or iodine. []
- Colorimetry: Utilized to measure homatropine methylbromide after reaction with Dragendorff's reagent, forming a measurable colored complex. [, ]
Q6: Does homatropine methylbromide degrade in the presence of antacids?
A6: Research shows that homatropine methylbromide can degrade in formulations containing antacids, forming tropine methylbromide as a major decomposition product. []
Q7: Are there analytical methods to determine homatropine methylbromide in complex formulations like syrups?
A7: Yes, specific and stability-indicating methods have been developed for analyzing homatropine methylbromide in syrups. [] These involve techniques like ion exchange chromatography and UV spectrophotometry. []
Q8: How does the structure of homatropine methylbromide relate to its anticholinergic activity compared to other compounds?
A8: While direct structural comparisons are limited in the provided research, studies suggest that the presence of an α-hydroxyl group in mandelyl tropine esters (like homatropine) contributes to a faster hydrolysis rate compared to tropyl tropine esters (like atropine). [] Additionally, the quaternary ammonium structure in homatropine methylbromide significantly increases its hydrolysis rate compared to tertiary amine analogs. []
Q9: Does modifying the structure of homatropine methylbromide affect its binding to the muscarinic 3 receptor?
A9: Computational studies investigated the unbinding process of homatropine methylbromide and its analogs from hMR3. [] These studies highlight key pharmacophores and structural elements influencing the unbinding kinetics, which could guide future drug design for improved residence time and potentially enhanced activity. []
Q10: What is the stability of homatropine methylbromide under different conditions?
A10: Homatropine methylbromide exhibits sensitivity to light and can degrade in the presence of antacids. [, ] Further research is needed to fully characterize its stability profile under various conditions (e.g., pH, temperature, excipients).
Q11: Are there strategies to improve the stability of homatropine methylbromide formulations?
A11: Research highlights the use of methanol to stabilize the colored complex formed between homatropine methylbromide and Dragendorff's reagent during analysis, preventing its degradation under laboratory lighting. [] This finding might offer insights into potential stabilizing agents for formulations. Further research is needed to explore specific strategies for enhancing its formulation stability.
Q12: How does the route of administration affect the activity of homatropine methylbromide?
A12: Studies in rats showed that the oral bioavailability of homatropine methylbromide is much lower than that of atropine. [] This suggests significant first-pass metabolism. Intravenous administration in cats revealed a potent ganglionic blocking effect, while oral administration showed minimal blockade. []
Q13: What is the duration of action of homatropine methylbromide?
A13: The research primarily focuses on the pharmacological effects and doesn't explicitly mention the duration of action.
Q14: What analytical techniques are used to quantify homatropine methylbromide?
A14: Numerous analytical methods have been developed for quantifying homatropine methylbromide in various matrices, including:
- Gas chromatography (GC): Used to determine homatropine methylbromide in tablets and elixirs. [] The method involves hydrolysis to mandelic acid, derivatization, and quantification using a chromatographic standard. []
- High performance liquid chromatography (HPLC): Employed for separating and quantifying homatropine methylbromide, often after a hydrolysis step. [, , , ] Various detection methods, including UV-Vis and fluorescence, have been used. [, , , ]
- Flow injection analysis (FIA): A rapid and automated technique utilized to determine homatropine methylbromide in pharmaceutical formulations based on its precipitation reaction with silver nitrate. []
- Ion exchange chromatography: Coupled with UV spectrophotometry, this technique is used for specific analysis of homatropine methylbromide in complex syrups. []
- Toxicity and safety: Studies in rats and mice indicate that the toxicity of homatropine methylbromide varies with the route of administration. [] It is crucial to consider potential toxicity concerns when using this compound.
- Chiral separation: Research demonstrates successful chiral separation of homatropine methylbromide enantiomers using HPLC with α1-acid glycoprotein chiral stationary phase. [] This separation is essential for understanding the specific activity and properties of each enantiomer.
- Computational chemistry and modeling: Molecular modeling studies provide insights into the interaction of homatropine methylbromide and its analogs with the muscarinic 3 receptor, aiding in understanding the structural features influencing binding kinetics and potentially guiding future drug design. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


